molecular formula C9H12ClNO B15174643 [(4-Chloro-3-methoxyphenyl)methyl](methyl)amine CAS No. 1224684-84-7

[(4-Chloro-3-methoxyphenyl)methyl](methyl)amine

Cat. No.: B15174643
CAS No.: 1224684-84-7
M. Wt: 185.65 g/mol
InChI Key: KTTFMLZLKYSNHW-UHFFFAOYSA-N
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Description

(4-Chloro-3-methoxyphenyl)methylamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro and methoxy group attached to a benzene ring, along with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methoxyphenyl)methylamine typically involves the reaction of 4-chloro-3-methoxybenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 50-70°C.

Industrial Production Methods

On an industrial scale, the production of (4-Chloro-3-methoxyphenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methoxyphenyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chloro-3-methoxybenzaldehyde or 4-chloro-3-methoxybenzoic acid.

    Reduction: Formation of 4-chloro-3-methoxyaniline.

    Substitution: Formation of 4-methoxy-3-methoxybenzylamine derivatives.

Scientific Research Applications

(4-Chloro-3-methoxyphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Similar structure but lacks the methoxy group.

    4-Methoxyphenethylamine: Similar structure but lacks the chloro group.

    4-Chloro-3-methoxybenzylamine: Similar structure but lacks the methyl group on the amine.

Uniqueness

(4-Chloro-3-methoxyphenyl)methylamine is unique due to the combination of chloro, methoxy, and methylamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1224684-84-7

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

1-(4-chloro-3-methoxyphenyl)-N-methylmethanamine

InChI

InChI=1S/C9H12ClNO/c1-11-6-7-3-4-8(10)9(5-7)12-2/h3-5,11H,6H2,1-2H3

InChI Key

KTTFMLZLKYSNHW-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)Cl)OC

Origin of Product

United States

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